

Commercial Suppliers and Availability of Coprostanol-d5: A Technical Guide

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Compound of Interest

Compound Name: Coprostanol-d5

Cat. No.: B12410896

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial suppliers and availability of **Coprostanol-d5**, a deuterated analog of coprostanol. This document is intended for researchers, scientists, and professionals in drug development who require a reliable source of this stable isotope-labeled compound for their studies. Quantitative data is summarized in a structured table for easy comparison, and a detailed experimental protocol for its use is provided.

Introduction to Coprostanol-d5

Coprostanol (5 β -cholestan-3 β -ol) is a fecal stanol produced in the gut of higher animals by the bacterial reduction of cholesterol. Its deuterated form, **Coprostanol-d5**, serves as an excellent internal standard in mass spectrometry-based analytical methods due to its similar chemical and physical properties to the unlabeled analyte, but with a distinct mass-to-charge ratio. This allows for accurate quantification in complex biological and environmental matrices.

Commercial Suppliers and Product Specifications

The following table summarizes the commercial availability of **Coprostanol-d5** from known suppliers. The data has been compiled from publicly available information on the suppliers' websites and certificates of analysis.

Supplier	Catalog Number	Product Name	Purity	Isotopic Enrichment	Available Unit Sizes
MedchemExpress	HY-118103S	Coprostanol-d5	99.42% (HPLC)	97.53%	1 mg, 5 mg
CDN Isotopes	D-6386	5β-Cholestan-3β-ol-2,2,3,4,4-d5 (Coprostanol-d5)	99 atom % D	Not specified	5 mg

Experimental Protocol: Quantification of Fecal Sterols and Stanols using LC-HRMS

The following protocol is adapted from a validated method for the quantification of sterols and gut microbiome-derived 5α/β-stanols in human feces by isotope dilution Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS).[1] **Coprostanol-d5** is utilized as an internal standard in this procedure.

Materials and Reagents

- **Coprostanol-d5** (from a reliable commercial supplier)
- Methanol (LC-MS grade)
- Acetonitrile (LC-MS grade)
- Ammonium acetate
- Fecal samples
- 2-propanol
- Water (ultrapure)
- Vortex mixer

- Centrifuge
- LC-HRMS system (e.g., Thermo Fisher Q Exactive)

Preparation of Internal Standard Stock Solution

- Prepare a stock solution of **Coprostanol-d5** at a concentration of 1.0 mg/mL in methanol.[\[1\]](#)
- From this stock, prepare a working internal standard (ISTD) solution containing **Coprostanol-d5** at a concentration of 8.8 µg/mL in methanol. This working solution may also contain other deuterated sterol and stanol standards as required for the specific assay.[\[1\]](#)

Sample Preparation

- Homogenize up to 2.0 g of feces with 2.5 mL of 70% 2-propanol.
- Dilute the homogenate with an additional 2.5 mL of 70% 2-propanol and re-homogenize.
- Keep samples on ice between steps.
- Determine the dry weight of the raw feces homogenate by drying 1.0 mL of the mixture overnight.
- Dilute the raw feces homogenate to a final concentration of 2.0 mg dry weight/mL.
- Store the diluted fecal homogenates at -80 °C until analysis.

Extraction and Derivatization

- To a known volume of the diluted fecal homogenate, add a precise amount of the ISTD working solution.
- Perform a liquid-liquid extraction to isolate the sterols and stanols.
- Evaporate the solvent and reconstitute the residue in a suitable solvent for derivatization.
- Derivatize the extracted sterols and stanols to enhance their chromatographic separation and mass spectrometric detection.

LC-HRMS Analysis

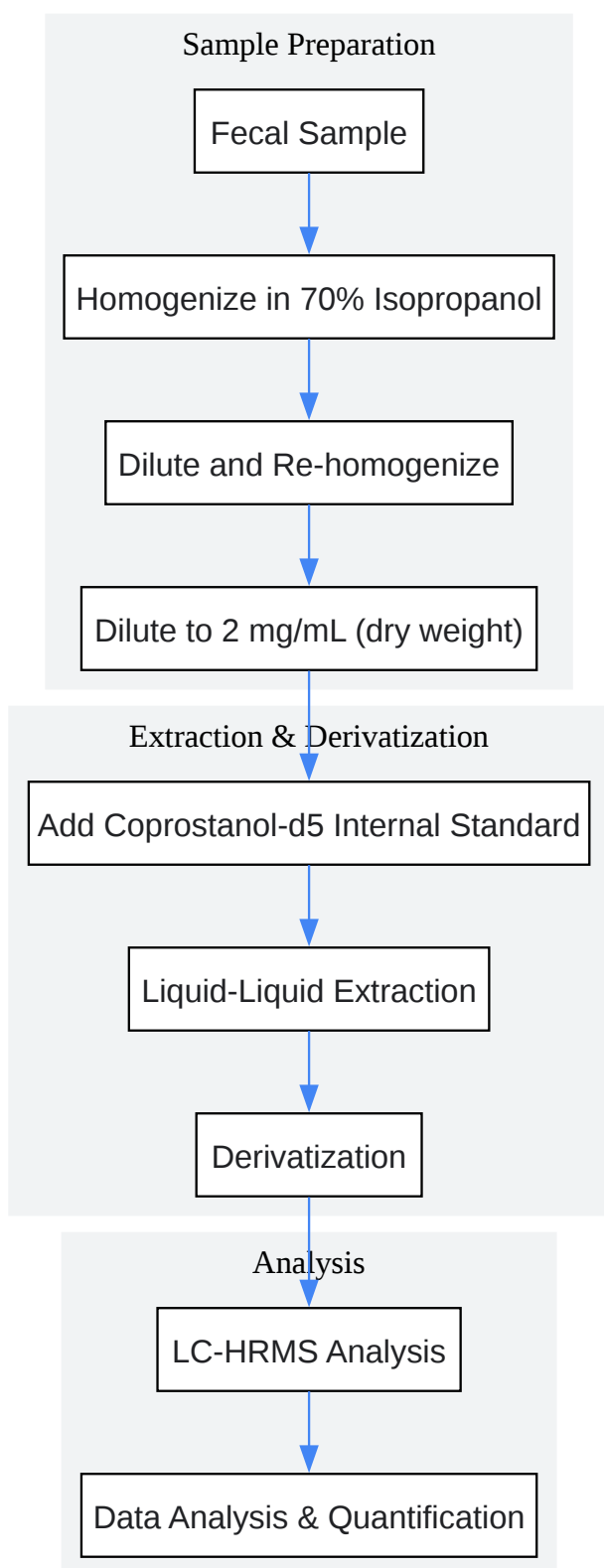
- Liquid Chromatography:
 - Use a suitable column for the separation of sterols and stanols (e.g., a biphenyl stationary phase).
 - Mobile Phase A: Water/acetonitrile (95/5, v/v) with 2 mM ammonium acetate.^[1]
 - Mobile Phase B: Methanol/acetonitrile (10/90, v/v) with 2 mM ammonium acetate.^[1]
 - Employ a gradient elution to achieve optimal separation.
- High-Resolution Mass Spectrometry:
 - Operate the mass spectrometer in full scan mode for the detection of stanols and in a targeted manner (e.g., parallel reaction monitoring) for sterols.
 - Monitor the specific m/z for **Coprostanol-d5** and the unlabeled coprostanol.

Data Analysis

- Quantify the amount of coprostanol in the sample by calculating the ratio of the peak area of the unlabeled analyte to the peak area of the **Coprostanol-d5** internal standard.
- Use a calibration curve prepared with known concentrations of unlabeled coprostanol and a fixed concentration of **Coprostanol-d5** to determine the absolute concentration in the fecal samples.

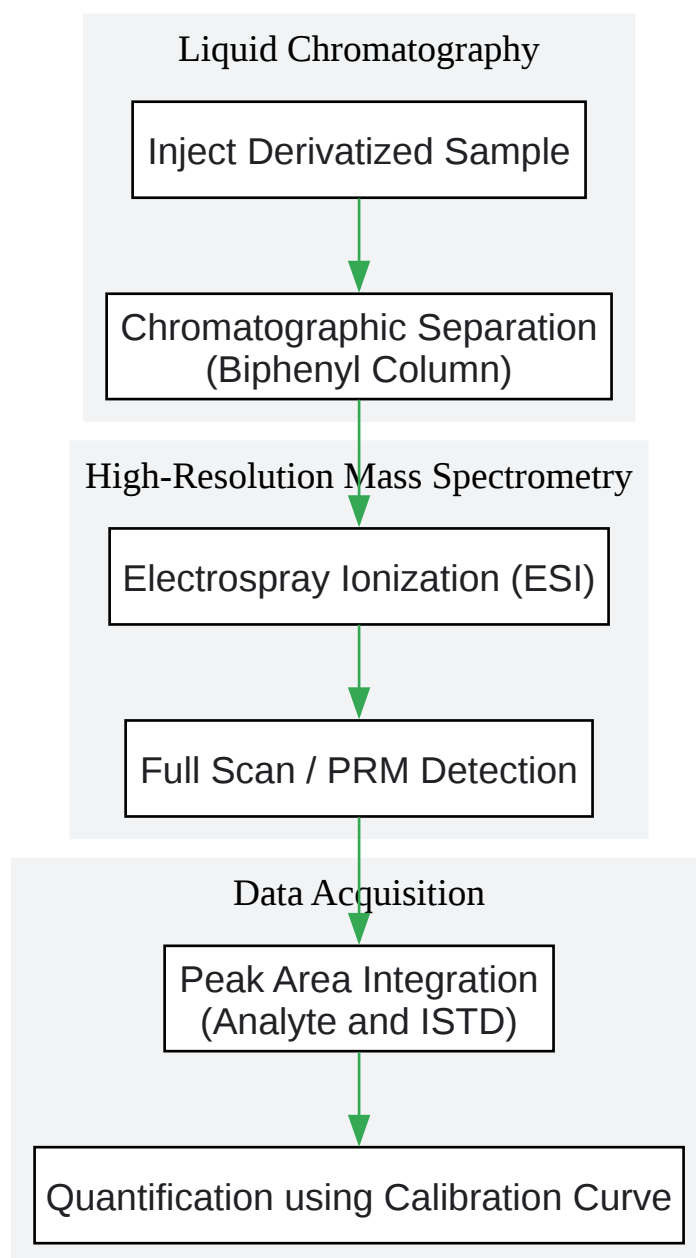
Visualizing the Experimental Workflow

The following diagrams illustrate the key stages of the experimental protocol described above.



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Caption: Workflow for Fecal Sterol and Stanol Analysis.



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Caption: Detailed LC-HRMS Analysis Workflow.

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References

- 1. lipidmaps.org [lipidmaps.org]
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